molecular formula C25H21FN6 B2476403 N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-22-0

N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Numéro de catalogue: B2476403
Numéro CAS: 955304-22-0
Poids moléculaire: 424.483
Clé InChI: UZRBTMIMEOKNPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a high-purity small molecule research compound belonging to the 1H-pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry and oncological research . This compound is designed for scientific investigation only and is strictly labeled For Research Use Only; it is not intended for diagnostic, therapeutic, or veterinary applications. Compounds within this chemical class are notably investigated as epidermal growth factor receptor inhibitors (EGFRIs) . The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged structure in drug discovery due to its similarity to the adenine moiety of ATP, allowing it to function as a competitive ATP-binding site inhibitor for various kinases . Researchers value this scaffold for developing targeted cancer therapies, as aberrant kinase activity is implicated in uncontrolled cell proliferation and survival pathways in numerous cancers . The specific substitution pattern on this molecule—featuring a 3-fluorophenyl group at the N4 position, a phenyl ring at the 1-position, and a 2-phenylethyl chain at the N6 position—is engineered to interact with key pharmacophoric regions within the kinase domain, potentially optimizing binding affinity and selectivity . Its primary research applications include use as a reference standard in bioassays, a lead compound in structure-activity relationship (SAR) studies, and a molecular tool for elucidating signaling pathways in cancer cell biology. Researchers can employ this compound in in vitro studies to explore its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines, such as A549 (lung carcinoma) and HCT-116 (colon carcinoma), based on the demonstrated activity of closely related analogs . The mechanism of action for this class of compounds typically involves the inhibition of tyrosine kinase activity, such as wild-type EGFR (EGFRWT) and mutant forms (e.g., EGFERT790M), leading to the disruption of pro-survival signal transduction and the induction of apoptotic pathways . Flow cytometric analyses of similar compounds have shown them to be effective apoptotic inducers and capable of arresting the cell cycle at S and G2/M phases . Handle this product with care in a controlled laboratory environment.

Propriétés

IUPAC Name

4-N-(3-fluorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRBTMIMEOKNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and biological responses .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives exhibit diverse biological activities depending on substituent patterns. Key structural variations include:

a) N4 and N6 Substituents
  • Target Compound :

    • N4: 3-Fluorophenyl (electron-withdrawing, enhancing binding via σ-hole interactions).
    • N6: 2-Phenylethyl (hydrophobic, promoting membrane permeability and target engagement).
  • Analogues :

    • N4-(3-Chlorophenyl)-N6-propyl ():
  • Chlorine’s larger atomic radius vs. N4-(3,4-Dimethylphenyl)-N6-(2-dimethylaminoethyl) (PR5-LL-CM01, ):
  • Dimethylaminoethyl introduces basicity, improving solubility (0.5 µg/mL at pH 7.4) but may reduce blood-brain barrier penetration . N4,N6-Bis(isopropyl) ():
b) Core Modifications
  • Fused Pyrazolo[3,4-d]pyrimidine ():
    • Replacement of pyrimidine with a fused ring system (e.g., 7_3d3) increased JAK3 inhibitory activity (IC50 = 0.4 µM), attributed to enhanced planar geometry and π-stacking .
a) Kinase Inhibition
  • 7_3d3 ():
    • IC50 = 0.4 µM (most active in series) due to halogenated benzene at N6, improving hydrophobic binding .
  • Compound 23 ():
    • Targets tyrosine kinase 2 (TYK2) with molecular weight 444.2 g/mol; sulfonyl group may enhance solubility but reduce cellular uptake .
b) Off-Target Effects
  • N4-Phenyl vs. N4-Heteroaryl :
    • Substitution with furan () led to toxicity, while tetrahydrofuran reduced potency, highlighting the sensitivity of the N6 region to steric and electronic effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (µg/mL) Key Substituents Biological Target
Target Compound ~401* Not reported 3-Fluorophenyl, 2-Phenylethyl JAK3 (presumed)
7_3d3 () Not reported Not reported Halogenated benzene JAK3 (IC50 0.4 µM)
PR5-LL-CM01 () 401.51 0.5 (pH 7.4) 3,4-Dimethylphenyl, dimethylaminoethyl PRMT5
N4-(3-Chlorophenyl)-N6-propyl () ~316* Not reported 3-Chlorophenyl, propyl Not specified

*Calculated based on molecular formulas.

Activité Biologique

N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

N4 3 fluorophenyl 1 phenyl N6 2 phenylethyl 1H pyrazolo 3 4 d pyrimidine 4 6 diamine\text{N4 3 fluorophenyl 1 phenyl N6 2 phenylethyl 1H pyrazolo 3 4 d pyrimidine 4 6 diamine}

Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit various kinases. The specific compound under discussion has shown promise in targeting the Src family of kinases and epidermal growth factor receptors (EGFR). These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.

In Vitro Studies

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Notable findings include:

  • Src Kinase Inhibition: A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant Src kinase inhibitory activity. For instance, compounds with similar scaffolds showed IC50 values ranging from 0.47 µM to 5.1 µM against Src kinase .
  • EGFR Inhibition: Another study highlighted that new derivatives designed based on the pyrazolo[3,4-d]pyrimidine scaffold showed potent anti-proliferative activities against A549 and HCT-116 cancer cell lines. The most promising derivative exhibited IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity:

Position Modification Effect
N1Bulky groupsReduced activity
N4Aromatic substitutionsEnhanced potency
C3Hydrophobic aryl groupsImproved selectivity

These insights suggest that careful design of substituents can optimize the inhibitory potential of these compounds.

Case Studies

  • Src Kinase Inhibitors: A series of derivatives were synthesized and tested for Src kinase inhibition. The most potent compound demonstrated an IC50 value of 0.47 µM, indicating strong potential for further development as a therapeutic agent against cancers driven by aberrant Src signaling .
  • EGFR Targeting: In another investigation focusing on EGFR inhibitors, a derivative showed significant anti-proliferative effects with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. This highlights the compound's potential in treating lung cancer .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Condensation reactions with fluorophenyl and phenylethyl amines under basic conditions (e.g., potassium carbonate as a catalyst) .
  • Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to dissolve aromatic intermediates .
  • Microwave-assisted synthesis or continuous flow chemistry can reduce reaction times and improve yields (e.g., 15–20% yield increase reported in analogous compounds) .
  • Purity is optimized via column chromatography or recrystallization, monitored by HPLC or TLC .

Q. How should researchers design initial biological assays to evaluate kinase inhibition potential?

  • Methodological Answer :

  • In vitro kinase profiling : Use recombinant kinases (e.g., JAK family, EGFR) to assess inhibitory activity. Measure IC50 values via fluorescence polarization or ADP-Glo™ assays .
  • Selectivity screening : Test against a panel of 50–100 kinases to identify off-target effects. For example, pyrazolo[3,4-d]pyrimidines often show selectivity for tyrosine kinases over serine/threonine kinases .
  • Cell-based assays : Validate activity in cancer cell lines (e.g., HepG2 or MCF-7) using proliferation assays (MTT or CellTiter-Glo) .

Advanced Research Questions

Q. What strategies can resolve contradictions in kinase inhibition data between enzymatic and cell-based assays?

  • Methodological Answer :

  • Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics. Discrepancies may arise from cell permeability or off-target effects .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation, which might explain reduced activity in cell assays .
  • Proteomic profiling : Employ phosphoproteomics to identify downstream signaling changes, ensuring observed effects are target-mediated .

Q. How can computational modeling guide the design of analogs with improved selectivity for JAK3 over JAK2?

  • Methodological Answer :

  • Molecular docking : Use crystal structures of JAK3 (PDB: 4LVI) and JAK2 (PDB: 3KRR) to map interactions. The 3-fluorophenyl group may exploit hydrophobic pockets in JAK3’s ATP-binding site .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability. Analogous studies show that bulkier substituents (e.g., phenylethyl) reduce JAK2 affinity due to steric clashes .
  • Free energy calculations : Predict ΔG binding differences using MM/GBSA. Substituent modifications at N6 (e.g., replacing phenylethyl with cycloheptyl) can enhance selectivity by 5–10-fold .

Q. What experimental approaches are recommended for analyzing structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Systematic substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) to assess electronic effects on kinase binding .
  • 3D-QSAR modeling : Build CoMFA or CoMSIA models using IC50 data from 20–30 analogs. Hydrophobic and hydrogen-bond acceptor regions are critical for potency .
  • Crystallography : Solve co-crystal structures with target kinases to validate SAR hypotheses (e.g., fluorine’s role in π-stacking with Phe-1023 in JAK3) .

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility. For analogs with logP > 5, nanoemulsions or liposomal encapsulation improve bioavailability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the N4 or N6 positions, which hydrolyze in vivo to release the active compound .
  • Salt formation : Screen counterions (e.g., HCl or mesylate) to increase solubility by 2–3 orders of magnitude .

Data Contradiction & Validation

Q. What methodologies confirm target engagement when biochemical and phenotypic assays yield conflicting results?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of the target kinase in lysates or live cells .
  • Knockdown/rescue experiments : Use siRNA to silence the target kinase; rescue with a wild-type or mutant construct to confirm on-mechanism effects .
  • Chemical proteomics : Employ affinity pulldowns with immobilized analogs to identify off-target binding partners .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.